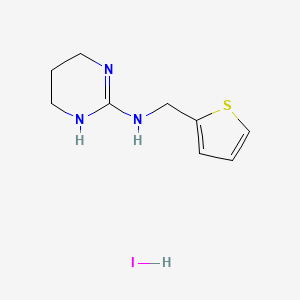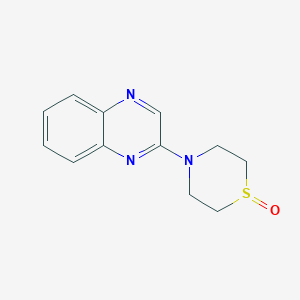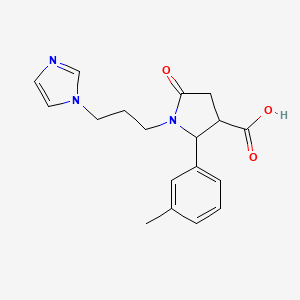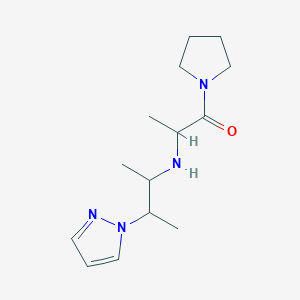![molecular formula C14H21N3O4 B7573558 ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)
ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate, also known as ETC, is a chemical compound that has been widely studied for its potential use in scientific research. ETC is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mechanism of Action
The mechanism of action of ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in a number of different physiological processes.
Biochemical and Physiological Effects:
ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate has been shown to have a number of different biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of certain enzymes, and the reduction of oxidative stress. ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate has also been shown to have neuroprotective effects, protecting against the damage caused by certain neurotoxins.
Advantages and Limitations for Lab Experiments
Ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate has a number of advantages for use in lab experiments, including its ability to modulate neurotransmitter activity and inhibit certain enzymes. However, there are also limitations to its use, including the fact that it may have different effects in different species and may not be suitable for all types of experiments.
Future Directions
There are a number of different future directions for research involving ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate, including the exploration of its potential use as a therapeutic agent for a variety of different conditions. Other possible future directions include the development of new synthesis methods for ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate and the exploration of its potential use in combination with other compounds. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate and its effects on the body.
Synthesis Methods
Ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate can be synthesized using a variety of different methods, including the reaction of ethyl carbamate with 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. Other methods involve the use of different reagents and catalysts, depending on the desired outcome.
Scientific Research Applications
Ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate has been used in a number of different scientific research applications, including as a tool for studying the mechanisms of action of various drugs and compounds. ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate has been shown to have a number of different effects on the body, including the inhibition of certain enzymes and the modulation of neurotransmitter activity.
properties
IUPAC Name |
ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-2-20-14(19)16-8-7-15-13(18)17-11-4-3-5-12-10(11)6-9-21-12/h6,9,11H,2-5,7-8H2,1H3,(H,16,19)(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFXRACMYZEGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCNC(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)

![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)

![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methoxyphenyl)methyl]piperidine](/img/structure/B7573574.png)


![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)